Neurokinin A (4-10), nle(10)-

描述

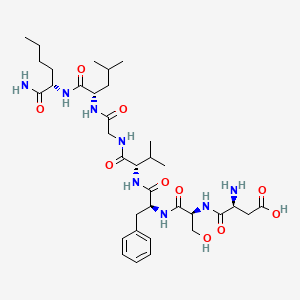

Neurokinin A (4-10), nle(10)- is a peptide fragment derived from the larger neurokinin A molecule. Neurokinin A is a member of the tachykinin family of neuropeptides, which are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The fragment Neurokinin A (4-10), nle(10)- specifically refers to the sequence of amino acids from the fourth to the tenth position, with the tenth position being replaced by norleucine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin A (4-10), nle(10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of Neurokinin A (4-10), nle(10)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

化学反应分析

Types of Reactions

Neurokinin A (4-10), nle(10)- can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid analogs and coupling agents like DCC or DIC are used for substitution reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

科学研究应用

Chemistry

Neurokinin A (4-10), nle(10)- is employed in studies to investigate the structure-activity relationships of tachykinins. Its interactions with receptors provide insights into peptide chemistry and receptor dynamics.

Key Chemical Reactions:

- Oxidation : Methionine can be oxidized to methionine sulfoxide.

- Reduction : Disulfide bonds can be reduced to free thiols.

- Substitution : Analog modifications can elucidate structure-activity relationships.

Biology

This peptide plays a crucial role in modulating biological processes such as pain transmission and inflammation. Research indicates that it interacts primarily with the neurokinin-2 receptor (NK2R), activating intracellular pathways that lead to various physiological responses.

Biological Activities:

- Pain Modulation : Neurokinin A (4-10), nle(10)- has been shown to alleviate neuropathic pain in animal models.

- Inflammatory Response : It is implicated in conditions like asthma and irritable bowel syndrome by influencing inflammatory pathways.

- Smooth Muscle Contraction : The peptide induces contraction in smooth muscle tissues, affecting gastrointestinal motility.

Medicine

The therapeutic potential of Neurokinin A (4-10), nle(10)- is being explored for several conditions:

- Asthma : Investigated for its bronchodilator effects.

- Irritable Bowel Syndrome : Its influence on gastrointestinal motility may provide relief from symptoms.

- Neuropathic Pain : Ongoing studies aim to establish its efficacy in chronic pain management.

Comparative Analysis with Other Tachykinins

To highlight the unique properties of Neurokinin A (4-10), nle(10)-, it is useful to compare it with other tachykinins:

| Compound | Key Features | Biological Role |

|---|---|---|

| Neurokinin A | Original form without modifications | Pain transmission and smooth muscle contraction |

| Substance P | Involved in pain signaling | Neurogenic inflammation |

| Neurokinin B | Different receptor selectivity | Regulates reproductive functions |

| Neurokinin A (4-10) | Modified version with enhanced stability | Potential therapeutic applications |

Pain Modulation Studies

In a study involving intrathecal administration of Neurokinin A (4-10), nle(10)-, researchers observed significant reductions in allodynia and hyperalgesia in rat models subjected to nerve injury. This suggests its potential as a therapeutic agent for chronic pain management .

Gastrointestinal Studies

Research has demonstrated that Neurokinin A (4-10), nle(10)- induces significant contractions in isolated smooth muscle preparations, indicating its potential role in regulating gastrointestinal motility .

Metabolic Studies

Recent studies have shown that activation of NK2R by neurokinin A leads to increased energy expenditure and appetite suppression in diet-induced obese mice. This suggests a potential application for managing obesity-related conditions .

作用机制

Neurokinin A (4-10), nle(10)- exerts its effects by binding to the neurokinin-2 (NK-2) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The peptide’s interaction with the receptor involves specific amino acid residues that are crucial for binding affinity and receptor activation. The presence of norleucine at the tenth position enhances the peptide’s stability and binding properties.

相似化合物的比较

Neurokinin A (4-10), nle(10)- can be compared with other tachykinin peptides such as:

Substance P: Another member of the tachykinin family, involved in pain transmission and inflammation.

Neurokinin B: Similar to neurokinin A but with different receptor selectivity and physiological roles.

Neurokinin A (4-10): The non-modified version of the peptide, which lacks the norleucine substitution.

The uniqueness of Neurokinin A (4-10), nle(10)- lies in its enhanced stability and binding affinity due to the norleucine substitution, making it a valuable tool in research and potential therapeutic applications.

生物活性

Neurokinin A (4-10), nle(10)- is a peptide fragment derived from the larger neurokinin A molecule, which belongs to the tachykinin family of neuropeptides. This compound is noted for its involvement in various physiological processes, particularly in pain transmission, inflammation, and smooth muscle contraction. The specific sequence of amino acids from the fourth to the tenth position, with the tenth position replaced by norleucine, enhances its biological activity and stability.

Neurokinin A (4-10), nle(10)- primarily exerts its effects by binding to the neurokinin-2 (NK-2) receptor, a G-protein-coupled receptor. Upon binding, it activates several intracellular signaling pathways that result in various physiological responses:

- Pain Modulation : It plays a significant role in modulating pain pathways, particularly in conditions such as neuropathic pain.

- Inflammatory Response : The peptide is involved in inflammatory processes, contributing to the pathophysiology of conditions like asthma and irritable bowel syndrome.

- Smooth Muscle Contraction : It induces contraction in smooth muscle tissues, impacting gastrointestinal motility and bronchoconstriction.

Structure-Activity Relationship

Research has focused on understanding how modifications to Neurokinin A (4-10), nle(10)- can influence its binding affinity and biological activity. Studies have shown that:

- Norleucine Substitution : The replacement of leucine with norleucine at position 10 enhances stability and increases receptor binding affinity .

- Aromatic Residue Importance : The presence of aromatic residues at specific positions is crucial for effective receptor interaction and activation .

Comparative Analysis with Other Tachykinins

To better understand the unique properties of Neurokinin A (4-10), nle(10)-, it can be compared with other tachykinins:

| Compound | Key Features | Biological Role |

|---|---|---|

| Neurokinin A | Original form without modifications | Pain transmission and smooth muscle contraction |

| Substance P | Involved in pain signaling | Neurogenic inflammation |

| Neurokinin B | Different receptor selectivity | Regulates reproductive functions |

The distinct properties of Neurokinin A (4-10), nle(10)- make it a valuable tool in pharmacological research and potential therapeutic applications.

Pain Modulation Studies

In various animal models, studies have demonstrated that Neurokinin A (4-10), nle(10)- significantly reduces allodynia and hyperalgesia associated with neuropathic pain. For instance:

- Study on Intrathecal Administration : In a study involving intrathecal delivery of Neurokinin A (4-10), nle(10)-, researchers observed a marked decrease in pain response in rats subjected to nerve injury models. This suggests its potential as a therapeutic agent for chronic pain management .

Therapeutic Applications

Neurokinin A (4-10), nle(10)- has been explored for therapeutic applications in several conditions:

- Asthma : Investigated for its role in bronchoconstriction; potential as a bronchodilator.

- Irritable Bowel Syndrome : Its effects on gastrointestinal motility could be beneficial in treating IBS symptoms.

- Neuropathic Pain : Ongoing research aims to establish its efficacy in managing chronic pain syndromes.

属性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMRFLAHRMRHGI-WTWMNNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911878 | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-33-7 | |

| Record name | Neurokinin A (4-10), nle(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。